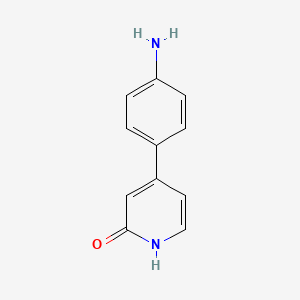
4-(4-Aminophenyl)-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Aminophenyl)-1,2-dihydropyridin-2-one is an organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an aminophenyl group attached to a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Aminophenyl)-1,2-dihydropyridin-2-one typically involves the reaction of 4-aminophenyl derivatives with dihydropyridinone precursors. One common method includes the condensation reaction between 4-aminobenzaldehyde and a suitable dihydropyridinone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-pressure reactors and advanced catalytic systems can optimize the reaction conditions, leading to higher efficiency and cost-effectiveness. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Aminophenyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully reduced form, often involving hydrogenation.
Substitution: The aminophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is frequently used for reduction reactions.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aminophenyl derivatives.
Scientific Research Applications
4-(4-Aminophenyl)-1,2-dihydropyridin-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Aminophenyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The aminophenyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The dihydropyridinone ring may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
4-Aminophenol: Shares the aminophenyl group but lacks the dihydropyridinone ring.
2-Aminopyridine: Contains a pyridine ring with an amino group but differs in structure and properties.
4-(4-Aminophenyl)pyridine: Similar structure but without the dihydropyridinone ring.
Uniqueness: 4-(4-Aminophenyl)-1,2-dihydropyridin-2-one is unique due to the combination of the aminophenyl group and the dihydropyridinone ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
937677-77-5 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-(4-aminophenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H10N2O/c12-10-3-1-8(2-4-10)9-5-6-13-11(14)7-9/h1-7H,12H2,(H,13,14) |
InChI Key |
RHZNUXXPEZOJIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


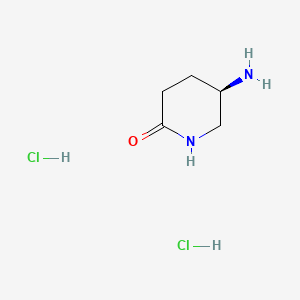
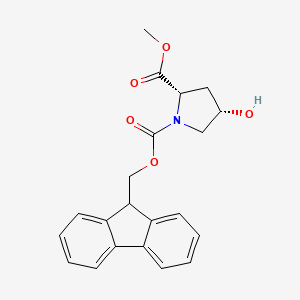

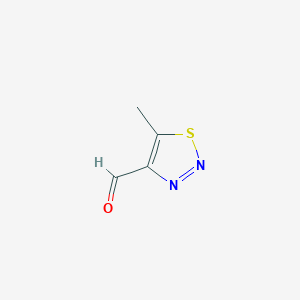
![methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13463455.png)
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride](/img/structure/B13463458.png)
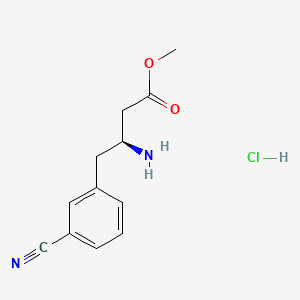
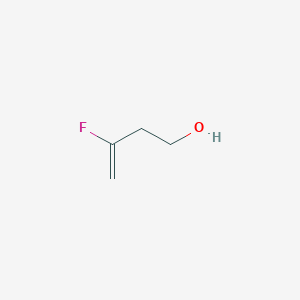
![2,7-Diazaspiro[3.5]nonan-6-one](/img/structure/B13463483.png)
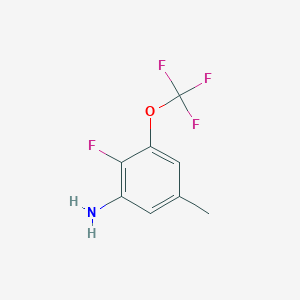
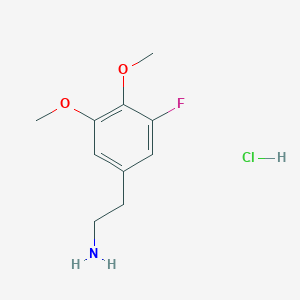

![3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13463510.png)
![(9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13463512.png)
